molecular formula C9H10N2O3 B8657116 Methyl 2-formyl-3-(pyrimidin-5-yl)propanoate

Methyl 2-formyl-3-(pyrimidin-5-yl)propanoate

Cat. No.: B8657116
M. Wt: 194.19 g/mol
InChI Key: HHVUZJQIKUTDFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-formyl-3-(pyrimidin-5-yl)propanoate is a useful research compound. Its molecular formula is C9H10N2O3 and its molecular weight is 194.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

methyl 2-formyl-3-pyrimidin-5-ylpropanoate

InChI

InChI=1S/C9H10N2O3/c1-14-9(13)8(5-12)2-7-3-10-6-11-4-7/h3-6,8H,2H2,1H3

InChI Key

HHVUZJQIKUTDFI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CN=CN=C1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice-cooled solution of KOtBu (43.0 g, 384 mmol) in anhydrous THF (300 ml) stirred under nitrogen was added methyl formate (18.43 g, 307 mmol) and methyl 3-(pyrimidin-5-yl)propanoate (25.5 g, 153 mmol) in anhydrous THF (10 mL) dropwise for 1 h. The mixture was stirred for 3 hr. The solvent was removed, and the residue was dissolved in water (150 mL). The aqueous phase was washed with ether (200 mL×3), and then to the aqueous solution was added AcOH to adjust the pH=5. The solid was collected and dried to give the target compound. The filtrate was extracted with DCM (200 mL×2), and the combined organic phase was dried over sodium sulfate, filtered and concentrated. The two crops were combined to give the title product as a yellow solid (18 g, 57.4% yield). LCMS: rt=0.96 min, [M+H+]=195
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
43 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
18.43 g
Type
reactant
Reaction Step Two
Quantity
25.5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
57.4%

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